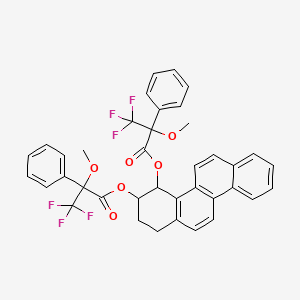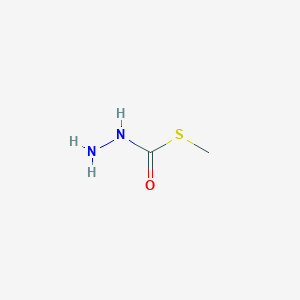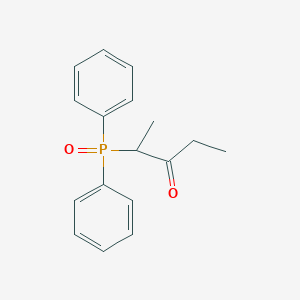
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.298 . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate ethyl ester derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the observed effects of the compound .
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Ethyl ester derivatives: These compounds have an ethyl ester group but differ in their other functional groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
| 75989-72-9 | |
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl N-ethoxycarbonyl-2-phenylethanehydrazonate |
InChI |
InChI=1S/C13H18N2O3/c1-3-17-12(14-15-13(16)18-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16) |
Clave InChI |
ZTGRLRHFJBXNBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NNC(=O)OCC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
